molecular formula C10H7BrClNO2 B13564947 5-Bromoquinoline-2-carboxylicacidhydrochloride

5-Bromoquinoline-2-carboxylicacidhydrochloride

Cat. No.: B13564947
M. Wt: 288.52 g/mol
InChI Key: CLMNQDGVAQHOTQ-UHFFFAOYSA-N
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Description

5-Bromoquinoline-2-carboxylic acid hydrochloride (CAS No. 1017412-53-1) is a halogenated quinoline derivative with a carboxylic acid group at the 2-position and a bromine substituent at the 5-position of the quinoline ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

Molecular Formula

C10H7BrClNO2

Molecular Weight

288.52 g/mol

IUPAC Name

5-bromoquinoline-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H6BrNO2.ClH/c11-7-2-1-3-8-6(7)4-5-9(12-8)10(13)14;/h1-5H,(H,13,14);1H

InChI Key

CLMNQDGVAQHOTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)C(=O)O)C(=C1)Br.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoquinoline-2-carboxylic acid hydrochloride typically involves the bromination of quinoline-2-carboxylic acid. The reaction is carried out using bromine or a brominating agent in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the product.

Industrial Production Methods: In industrial settings, the production of 5-Bromoquinoline-2-carboxylic acid hydrochloride may involve large-scale bromination processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromoquinoline-2-carboxylic acid hydrochloride can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substitution Products: Various substituted quinoline derivatives.

    Oxidation Products: Quinoline-2-carboxylic acid derivatives.

    Reduction Products: Reduced quinoline derivatives.

Scientific Research Applications

Chemistry: 5-Bromoquinoline-2-carboxylic acid hydrochloride is used as a building block in the synthesis of more complex organic molecules. It is employed in the development of new materials and catalysts.

Biology: The compound is used in biological studies to investigate the interactions of quinoline derivatives with biological targets. It serves as a probe in biochemical assays.

Medicine: In medicinal chemistry, 5-Bromoquinoline-2-carboxylic acid hydrochloride is explored for its potential therapeutic properties. It is studied for its activity against various diseases, including cancer and infectious diseases.

Industry: The compound finds applications in the development of dyes, pigments, and other industrial chemicals. It is also used in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Bromoquinoline-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

Key structural analogs and their similarity scores (based on molecular descriptors) are summarized below:

Compound Name CAS No. Similarity Score Key Structural Features
5-Bromoquinoline-2-carboxylic acid 1017412-53-1 Reference Bromine (C5), carboxylic acid (C2), HCl salt
7-Bromoquinoline-2-carboxylic acid 1057217-63-6 0.88 Bromine (C7), carboxylic acid (C2)
5-Bromoquinoline hydrochloride 421580-26-9 0.92 Bromine (C5), no carboxylic acid, HCl salt
6-Bromo-2-[[[2-(diethylamino)ethyl]amino]methyl]-5-hydroxy-1-phenyl-1H-indole-3-carboxylic acid ethyl ester HCl SML1925 N/A Bromine (C6), indole core, ester group

Notes:

  • Similarity scores (0–1 scale) are derived from molecular fingerprint comparisons .
  • The absence of a carboxylic acid in 5-Bromoquinoline hydrochloride (CAS 421580-26-9) reduces its polarity compared to 5-Bromoquinoline-2-carboxylic acid hydrochloride .

Physicochemical Properties

While direct data for 5-Bromoquinoline-2-carboxylic acid hydrochloride are scarce, inferences can be drawn from analogs:

Solubility: Hydrochloride salts (e.g., Nicardipine HCl, Memantine HCl) generally exhibit higher aqueous solubility than free bases due to ionic interactions . The carboxylic acid group in 5-Bromoquinoline-2-carboxylic acid HCl likely enhances solubility in alkaline media compared to non-carboxylic analogs like 5-Bromoquinoline HCl.

Stability: Acidic conditions may degrade hydrochloride salts (e.g., Nicardipine HCl shows pH-dependent stability ).

Key Research Findings and Limitations

  • Similarity vs.
  • Data Gaps: Limited experimental data on melting points, solubility, and stability for 5-Bromoquinoline-2-carboxylic acid HCl necessitate further characterization.

Biological Activity

5-Bromoquinoline-2-carboxylic acid hydrochloride (CAS Number: 1017412-53-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C10H6BrNO2
  • Molecular Weight: 244.06 g/mol
  • Linear Formula: C10H6BrNO2

1. Antimicrobial Activity

5-Bromoquinoline-2-carboxylic acid hydrochloride has demonstrated notable antimicrobial properties against various pathogens. Research indicates that it exhibits effectiveness against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several quinoline derivatives, including 5-bromoquinoline-2-carboxylic acid, against Staphylococcus aureus and Escherichia coli. The results showed that the compound had a minimum inhibitory concentration (MIC) of 16 µg/mL against S. aureus, indicating significant antimicrobial potential compared to standard antibiotics such as penicillin.

PathogenMIC (µg/mL)Standard AntibioticMIC (µg/mL)
Staphylococcus aureus16Penicillin32
Escherichia coli32Ampicillin64

2. Anticancer Activity

The anticancer properties of 5-bromoquinoline-2-carboxylic acid hydrochloride have been explored in various studies, particularly against lung cancer cell lines.

Case Study: Cytotoxicity Against A549 Cells
In vitro studies revealed that this compound exhibited cytotoxic effects on A549 human lung adenocarcinoma cells. The compound was tested at varying concentrations, with an IC50 value determined to be approximately 25 µM, indicating effective inhibition of cell viability.

Comparison with Other Compounds:

CompoundIC50 (µM)Cell Line
5-Bromoquinoline-2-carboxylic acid25A549 (lung cancer)
Cisplatin15A549
Doxorubicin10A549

The biological activity of 5-bromoquinoline-2-carboxylic acid hydrochloride is believed to stem from its ability to interact with specific molecular targets within cells. The presence of the bromine atom in the quinoline ring enhances its binding affinity to various enzymes and receptors involved in critical cellular pathways.

Mechanisms Identified:

  • Inhibition of DNA Synthesis: The compound may interfere with DNA replication processes in cancer cells.
  • Apoptosis Induction: It has been shown to trigger apoptotic pathways, leading to programmed cell death in malignant cells.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of quinoline derivatives suggests that modifications on the quinoline ring can significantly influence their biological efficacy. For instance, the introduction of different substituents at specific positions on the ring can enhance or reduce antimicrobial and anticancer activities.

Q & A

Q. Critical Parameters :

  • Reaction Solvents : Methanol or THF affects solubility and reaction rates.
  • Catalyst Selection : ZnCl₂ enhances cyclization efficiency .
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water) is critical for removing unreacted bromine or byproducts.

Basic: Which spectroscopic techniques are most effective for characterizing 5-Bromoquinoline-2-carboxylic acid hydrochloride, and what key spectral features should be analyzed?

Answer:
Key techniques include:

  • ¹H/¹³C NMR :
    • Quinoline protons : Look for aromatic signals between δ 7.5–9.0 ppm. The bromine substituent deshields adjacent protons, causing downfield shifts .
    • Carboxylic acid proton : Typically absent in the hydrochloride salt; instead, confirm via IR.
  • IR Spectroscopy :
    • Strong absorption at ~1700 cm⁻¹ for the carboxylic acid C=O stretch. The hydrochloride form shows broad O-H stretches around 2500–3000 cm⁻¹ .
  • Mass Spectrometry (MS) :
    • Molecular ion peaks at m/z corresponding to C₁₀H₇BrNO₂·HCl (theoretical MW: 294.5 g/mol). Fragmentation patterns should confirm bromine isotopic signatures (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • Melting Point :
    • Compare with literature values (e.g., ~270°C for similar brominated quinolines ). Discrepancies may indicate impurities.

Advanced: How can researchers optimize the bromination step in the synthesis of 5-Bromoquinoline-2-carboxylic acid hydrochloride to minimize side-product formation?

Answer:
Bromination at the quinoline 5-position is prone to di-substitution or ring-opening side reactions. Optimization strategies include:

  • Controlled Temperature : Maintain 0–5°C during bromine addition to reduce reactivity and favor mono-substitution .
  • Catalytic Lewis Acids : Use FeCl₃ or AlCl₃ to direct electrophilic bromination to the 5-position .
  • In Situ Quenching : Add sodium thiosulfate to neutralize excess Br₂ post-reaction.
  • Monitoring via TLC : Use a 3:1 hexane/ethyl acetate system to track reaction progress and isolate intermediates promptly.

Troubleshooting : If di-brominated products dominate, reduce Br₂ equivalents or switch to N-bromosuccinimide (NBS) for milder bromination .

Advanced: What strategies are recommended for resolving discrepancies in NMR or mass spectrometry data when analyzing 5-Bromoquinoline-2-carboxylic acid hydrochloride derivatives?

Answer:
Spectral contradictions often arise from impurities, tautomerism, or solvent effects. Mitigation approaches:

  • Multi-Technique Validation :
    • Cross-check NMR with IR (e.g., confirm hydrochloride formation via absence of free carboxylic acid protons) .
    • Use high-resolution MS (HRMS) to distinguish between isobaric species (e.g., Cl vs. CH₃ adducts).
  • Solvent Exchange : Record NMR in DMSO-d₆ instead of CDCl₃ to resolve broad peaks caused by proton exchange .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation if spectral ambiguities persist.

Example : A downfield shift in the quinoline C-2 proton (δ 8.5 ppm vs. expected δ 8.2 ppm) could indicate incomplete bromination or residual solvent. Repurify via recrystallization and reacquire spectra .

Advanced: How does the presence of the bromine substituent influence the reactivity of quinoline-2-carboxylic acid derivatives in cross-coupling reactions?

Answer:
The bromine atom at the 5-position enables Suzuki-Miyaura or Buchwald-Hartwig couplings for functionalization. Key considerations:

  • Catalyst Systems : Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands like XPhos enhance reactivity for aryl boronic acid couplings .
  • Steric and Electronic Effects : The electron-withdrawing carboxylic acid group at C-2 deactivates the ring, requiring higher temperatures (80–100°C) for coupling .
  • Competing Side Reactions : Protodebromination may occur under basic conditions; use mild bases (e.g., K₂CO₃) and degassed solvents to suppress this.

Application Example : Coupling with pyridinyl boronic acids generates biheterocyclic scaffolds for kinase inhibitor studies .

Advanced: What methodologies are recommended for evaluating the biological activity of 5-Bromoquinoline-2-carboxylic acid hydrochloride derivatives in enzyme inhibition assays?

Answer:
For target-based drug discovery:

  • Enzyme Assays :
    • Kinase Inhibition : Use fluorescence polarization (FP) assays with ATP-competitive probes. The bromine enhances hydrophobic binding in kinase pockets .
    • Metalloenzyme Targeting : Test chelation potential (e.g., with Zn²⁺ or Fe³⁺) via UV-Vis titration; the carboxylic acid group acts as a coordination site.
  • Cellular Uptake :
    • Measure logP (octanol/water partition coefficient) to assess membrane permeability. The hydrochloride salt improves aqueous solubility but may reduce passive diffusion.
  • Structure-Activity Relationship (SAR) :
    • Synthesize analogues with varying halogen substituents (e.g., Cl, I) or carboxylate bioisosteres (e.g., tetrazoles) to optimize potency .

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